(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. Its structure includes an indole moiety, a methoxyphenyl group, and a pyrazolone core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazolone core. The final step involves the condensation of the indole derivative with the pyrazolone intermediate under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The pyrazolone core can be reduced to form dihydropyrazolone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include oxindole derivatives, dihydropyrazolone derivatives, and various substituted pyrazolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It is studied for its potential interactions with biological targets, such as enzymes and receptors .
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in drug development, particularly in the design of anti-inflammatory and anticancer agents .
Industry
In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings .
Mechanism of Action
The mechanism by which (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazolone core may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-hydroxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, may enhance its interactions with biological targets and influence its pharmacokinetic properties .
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H24N4O2/c1-15(24-13-12-17-14-25-21-7-5-4-6-20(17)21)22-16(2)26-27(23(22)28)18-8-10-19(29-3)11-9-18/h4-11,14,25-26H,12-13H2,1-3H3 |
InChI Key |
FPWZRXOALSGQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCC3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
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